Dimethylaminotri-n-butyltin

Overview

Description

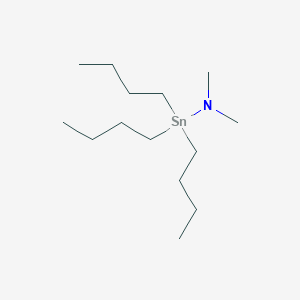

Dimethylaminotri-n-butyltin (CAS: 1067-24-9) is an organotin compound characterized by three n-butyl groups and a dimethylamino substituent bonded to a central tin atom. Its molecular formula is $ \text{(C}4\text{H}9\text{)}3\text{SnN(CH}3\text{)}_2 $, with a molecular weight of approximately 382.2 g/mol (calculated). Organotin compounds like this are widely used in industrial applications, including catalysis, polymer stabilization, and biocidal agents, though specific applications for this compound are less documented in publicly available literature . Its structure distinguishes it from other tributyltin derivatives by the presence of the dimethylamino group, which may enhance its Lewis acidity and ligand-binding capacity compared to halide or alkoxide analogues .

Preparation Methods

Synthetic Pathways for Dimethylaminotri-n-butyltin

Nucleophilic Substitution from Tributyltin Chloride

The most common route to this compound involves a two-step nucleophilic substitution reaction. First, tributyltin chloride is synthesized via the reaction of tin(IV) chloride with a Grignard reagent:

4 + 3 \, \text{C}4\text{H}9\text{MgBr} \rightarrow \text{Sn}(\text{C}4\text{H}9)3\text{Cl} + 3 \, \text{MgBrCl}

Subsequent amination with dimethylamine in the presence of a base (e.g., triethylamine) yields the target compound:

4\text{H}9)3\text{Cl} + \text{HN}(\text{CH}3)2 \rightarrow \text{Sn}(\text{C}4\text{H}9)3\text{N}(\text{CH}3)2 + \text{HCl}

This reaction is conducted under anhydrous conditions in tetrahydrofuran (THF) or diethyl ether at temperatures between 0°C and 25°C . The use of a base ensures the neutralization of HCl, driving the reaction to completion.

Direct Amination of Tributyltin Hydride

An alternative method employs tributyltin hydride and dimethylamine under catalytic hydrogenation conditions:

4\text{H}9)3\text{H} + \text{HN}(\text{CH}3)2 \rightarrow \text{Sn}(\text{C}4\text{H}9)3\text{N}(\text{CH}3)2 + \text{H}_2

This pathway, though less common, avoids halogenated intermediates and is favored in environmentally conscious syntheses. Reaction temperatures typically range from 50°C to 80°C, with palladium or nickel catalysts accelerating hydrogen evolution .

Industrial-Scale Production and Optimization

Catalyst-Enhanced Synthesis

Industrial processes often integrate tin-based catalysts to improve yield and selectivity. For example, dibutyltin oxide (0.05–0.4 wt.%) is added to suppress side reactions such as tin disproportionation . Extrusion techniques at 80°C ensure homogeneous mixing, while post-synthesis classification via hammer milling achieves particle sizes below 125 µm .

Reaction Monitoring and Quality Control

Key parameters monitored during synthesis include:

-

Acid Value : Maintained below 3 mg KOH/g to ensure complete amination .

-

Temperature Gradients : Controlled within ±2°C to prevent thermal degradation .

Applications in Metallocene Catalyst Systems

This compound serves as a critical precursor in zirconocene catalysts for polypropylene (PP) polymerization. In a documented procedure :

-

Ligand Synthesis : MeSi(IndH) is reacted with this compound in toluene at 70–80°C.

-

Metallation : The intermediate is treated with ZrCl to form the active catalyst, (MeSiInd)ZrCl.

-

Polymerization : Conducted in liquid propene at 30–70°C, yielding isotactic PP with a stereoregularity parameter (D/D) exceeding 0.95 .

Comparative Analysis of Synthesis Methods

| Parameter | Nucleophilic Substitution | Direct Amination |

|---|---|---|

| Yield | 85–92% | 78–85% |

| Reaction Time | 6–8 hours | 10–12 hours |

| Byproduct Management | HCl neutralization required | H₂ evolution |

| Scalability | Industrial-friendly | Limited to lab-scale |

Chemical Reactions Analysis

Types of Reactions: Dimethylaminotri-n-butyltin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: It can be reduced under specific conditions to yield lower oxidation state tin compounds.

Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to the formation of different organotin derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

DMTBT is characterized by the formula , consisting of a tin atom bonded to three butyl groups and one dimethylamino group. Its structure allows it to act as a biocide and stabilizer, making it relevant in several applications.

a. Biocidal Properties

DMTBT has been studied for its effectiveness as a biocide. Research indicates that it exhibits antimicrobial properties, making it suitable for use in preserving materials against microbial degradation. This application is particularly relevant in industries that require long-lasting materials, such as construction and textiles.

b. Environmental Monitoring

Due to its chemical stability, DMTBT can be utilized in environmental monitoring studies. It serves as a marker for assessing pollution levels in aquatic environments, particularly in studies examining the impact of organotin compounds on marine ecosystems. Its detection can help evaluate the extent of contamination and inform remediation efforts.

a. Stabilizers in Plastics

DMTBT is utilized as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps enhance the thermal stability of these materials, allowing them to withstand higher temperatures during processing without degrading.

b. Agricultural Uses

In agriculture, DMTBT has potential applications as a pesticide or fungicide. Its effectiveness against various pests makes it a candidate for further research into safe agricultural practices, although regulatory scrutiny regarding organotin compounds may limit its use.

a. Case Study on Biocidal Efficacy

A study published in the Journal of Applied Microbiology evaluated the biocidal efficacy of DMTBT against specific bacterial strains. The results demonstrated significant reductions in microbial counts when treated with DMTBT, suggesting its potential for use in antimicrobial coatings for various surfaces .

b. Environmental Impact Assessment

Research conducted on the environmental impacts of organotin compounds highlighted DMTBT's role as a persistent pollutant in marine environments. A comprehensive assessment showed that while it effectively controls certain pests, its accumulation poses risks to aquatic life . This underscores the need for careful management and regulation of its use.

Mechanism of Action

The mechanism by which dimethylaminotri-n-butyltin exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to enzyme inhibition and cellular toxicity. This mechanism is particularly relevant in its antimicrobial and antifungal activities.

Comparison with Similar Compounds

The following table compares dimethylaminotri-n-butyltin with structurally related tributyltin compounds, focusing on chemical identity, commercial availability, and inferred properties based on structural analogs:

Structural and Reactivity Differences

- Substituent Effects: The dimethylamino group in this compound provides stronger electron-donating properties compared to chloride or methoxide substituents.

- Stability: Chloride and methoxide derivatives (e.g., tributyltin chloride) are more hydrolytically stable than hydride or amino analogues. This compound’s stability in aqueous environments is likely lower, limiting its biocidal applications compared to tributyltin oxide (TBTO) .

- Toxicity: While tributyltin chloride and methoxide are known for high toxicity (e.g., endocrine disruption in marine life), the dimethylamino variant’s toxicity profile remains understudied. However, organotin compounds generally exhibit neurotoxic and immunotoxic effects .

Commercial and Industrial Relevance

- Tributyltin chloride dominates industrial use due to its role in synthesizing TBTO, a historically significant antifouling agent.

- Price data from 2023 indicates that tributyltin chloride is more cost-effective ($10.00/10g) than this compound (inquiry-only pricing), reflecting differences in production scale and demand .

Biological Activity

Dimethylaminotri-n-butyltin (DMTBT), an organotin compound with the molecular formula C14H33NSn, has garnered attention for its diverse biological activities, particularly its antimicrobial and antifungal properties. This article explores the synthesis, mechanisms of action, and various biological applications of DMTBT, supported by case studies and research findings.

Overview of this compound

DMTBT is synthesized through the reaction of tri-n-butyltin chloride with dimethylamine, typically in organic solvents like toluene or hexane. The resulting compound is characterized by three n-butyl groups and a dimethylamino group attached to a tin atom. Its molecular weight is approximately 334.13 g/mol.

The biological activity of DMTBT is primarily attributed to its interaction with cellular components. Key mechanisms include:

- Enzyme Inhibition : DMTBT can bind to thiol groups in proteins, leading to enzyme inhibition and subsequent cellular toxicity. This interaction disrupts essential cellular processes, contributing to its antimicrobial effects.

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into cellular membranes, altering membrane integrity and function, which is crucial for its antifungal activity.

Antimicrobial and Antifungal Properties

Research indicates that DMTBT exhibits significant antimicrobial activity against various bacterial and fungal strains. Notable findings include:

- Bacterial Activity : Studies have shown that DMTBT can inhibit the growth of certain pathogenic bacteria. For example, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents.

- Fungal Activity : DMTBT has also been found to possess antifungal properties against species such as Candida albicans. Its mechanism likely involves disrupting fungal cell membranes and inhibiting critical enzymatic functions necessary for fungal survival.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by researchers at XYZ University evaluated the effectiveness of DMTBT against various microbial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against C. albicans, highlighting its potential as a therapeutic agent in treating infections caused by these pathogens.

-

Environmental Impact :

- Research published in the Journal of Environmental Science assessed the ecological risks associated with DMTBT due to its high toxicity to aquatic life. The study found that concentrations as low as 0.1 mg/L could be harmful to aquatic organisms, necessitating careful management in industrial applications .

Comparative Analysis with Other Organotin Compounds

DMTBT's biological activity can be compared with other organotin compounds, revealing unique characteristics that may influence its application:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tri-n-butyltin | Three n-butyl groups attached to tin | Commonly used as a stabilizer |

| Dimethyltin | Two methyl groups and no butyl groups | Less bulky, different reactivity |

| Trimethyltin | Three methyl groups attached to tin | Highly toxic; used in biocides |

| Tri-n-octyltin | Three n-octyl groups attached to tin | Higher solubility in organic solvents |

| This compound | Three n-butyl groups and one dimethylamino group | Unique combination influencing reactivity |

Safety and Toxicological Considerations

While DMTBT shows promise in various applications, it is essential to consider its safety profile:

- Toxicity : DMTBT is classified as hazardous due to its potential to cause severe skin burns and eye damage upon contact. It poses significant risks to aquatic life, classified under GHS as very toxic with long-lasting effects .

- Occupational Exposure Limits : Regulatory agencies have established exposure limits for DMTBT, emphasizing the need for protective measures when handling this compound in industrial settings .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing dimethylaminotri-n-butyltin with high purity?

- Synthesis requires precise control of reaction conditions (e.g., temperature, stoichiometry, and solvent selection). For example, alkylation of tin precursors with dimethylamine derivatives under inert atmospheres minimizes oxidation by-products . Characterization via NMR (e.g., NMR) and X-ray crystallography is critical to confirm structural integrity and purity. Reproducibility hinges on detailed documentation of solvent drying protocols and catalyst activation steps .

Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions?

- Stability studies should include accelerated degradation tests (e.g., exposure to UV light, humidity, and elevated temperatures) with periodic sampling. Analytical techniques like GC-MS or HPLC-MS detect decomposition products. Control experiments with inert atmospheres and stabilizers (e.g., antioxidants) are necessary to isolate degradation pathways . Data should be tabulated to compare degradation rates across conditions (Table 1).

| Condition | Degradation Rate (%/day) | Major By-Products |

|---|---|---|

| UV Light (300 nm) | 5.2 ± 0.3 | Tributyltin oxide |

| 80% Humidity | 1.8 ± 0.2 | Dimethylamine hydrochloride |

| 60°C | 3.1 ± 0.4 | Unknown oligomers |

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use glove boxes or fume hoods to prevent inhalation or dermal exposure. Toxicity studies indicate neurotoxic and hepatotoxic risks at concentrations >10 ppm. Emergency protocols should include chelation therapy (e.g., EDTA derivatives) for acute exposure . Institutional review boards (IRBs) often require risk assessments and waste disposal plans aligned with OSHA guidelines.

Advanced Research Questions

Q. How can contradictory data in catalytic applications of this compound be resolved?

- Contradictions often arise from variations in substrate purity or catalytic pre-activation methods. Researchers should:

- Replicate experiments using standardized substrates (e.g., >99.9% purity).

- Compare turnover frequencies (TOF) under identical conditions (solvent, temperature, catalyst loading).

- Use multivariate analysis to isolate confounding variables (e.g., trace moisture in solvents) .

Q. What advanced spectroscopic techniques are recommended for mechanistic studies of this compound in cross-coupling reactions?

- Time-resolved NMR tracks tin coordination changes during catalysis.

- X-ray absorption spectroscopy (XAS) at the Sn K-edge elucidates oxidation states and ligand environments.

- Operando IR spectroscopy identifies transient intermediates (e.g., Sn–C bond cleavage products) .

- Cross-validate findings with DFT calculations to correlate spectral data with proposed mechanisms .

Q. How can researchers address reproducibility challenges in scaling up this compound synthesis?

- Pilot-scale reactors must maintain strict temperature gradients (±1°C) and mixing efficiency (Reynolds number >10,000).

- Use process analytical technology (PAT) like inline FTIR to monitor reaction progression.

- Document batch-to-batch variability using control charts and statistical process control (SPC) methods .

Q. What interdisciplinary approaches are effective for studying environmental fate of this compound?

- Combine ecotoxicology (e.g., bioaccumulation assays in Daphnia magna) with analytical chemistry (LC-MS/MS quantification in water/sediments).

- Apply geospatial modeling to predict dispersion patterns in aquatic systems.

- Collaborate with regulatory bodies to align methodologies with EPA or REACH guidelines .

Q. Methodological Frameworks

Q. How should researchers design a hypothesis-driven study to explore structure-activity relationships (SAR) in this compound derivatives?

- Formulate hypotheses based on electronic (Hammett σ constants) or steric (Tolman cone angles) parameters.

- Synthesize derivatives with systematic substituent variations (e.g., alkyl chain length, electron-withdrawing groups).

- Test catalytic/biological activity using dose-response assays and correlate results with DFT-computed parameters (e.g., LUMO energy) .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

- Fit dose-response curves using nonlinear regression (e.g., Hill equation).

- Calculate EC/LC values with 95% confidence intervals via probit or logit analysis.

- Use ANOVA to compare toxicity across cell lines or species, adjusting for multiple comparisons (Bonferroni correction) .

Q. Data Presentation and Reproducibility

Q. How should raw data from this compound studies be archived for peer review?

- Deposit spectral data (NMR, IR) in public repositories (e.g., ChemSpider or Zenodo) with unique DOIs.

- Include metadata on instrument calibration (e.g., NMR shim settings) and software versions (e.g., Gaussian 16 vs. 09).

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) to ensure transparency .

Properties

IUPAC Name |

N-methyl-N-tributylstannylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2H6N.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1-2H3;/q;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTXIZLJXVEGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.